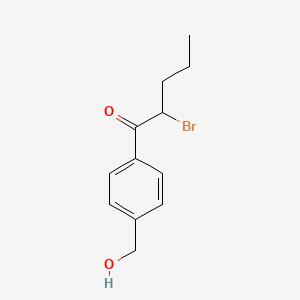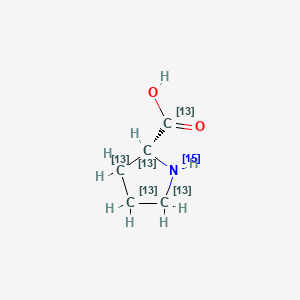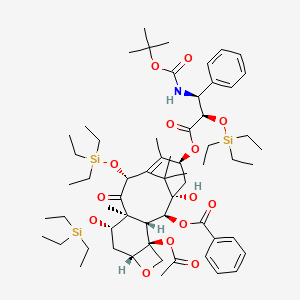
Docetaxel 2',7,10-Tris(triethylsilyl) Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer . This compound is characterized by the presence of three triethylsilyl groups attached to the Docetaxel molecule, which can influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether typically involves the protection of hydroxyl groups in the Docetaxel molecule using triethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers. The general reaction scheme can be summarized as follows:
Starting Material: Docetaxel
Reagents: Triethylsilyl chloride, imidazole or pyridine
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature
Product: Docetaxel 2’,7,10-Tris(triethylsilyl) Ether
Industrial Production Methods
Industrial production of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether can undergo various chemical reactions, including:
Oxidation: The triethylsilyl groups can be oxidized to form silanols.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The triethylsilyl groups can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives of Docetaxel.
Applications De Recherche Scientifique
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to tubulin, a protein involved in the formation of microtubules, and stabilizes microtubules, preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The triethylsilyl groups may enhance the compound’s stability and bioavailability, potentially improving its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy in certain cancers.
Uniqueness
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to the presence of triethylsilyl groups, which can enhance its chemical stability and potentially improve its pharmacokinetic properties . This modification may also reduce the compound’s susceptibility to metabolic degradation, leading to prolonged activity in the body .
Propriétés
Formule moléculaire |
C61H95NO14Si3 |
|---|---|
Poids moléculaire |
1150.7 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-18-77(19-2,20-3)74-45-37-46-60(39-69-46,72-41(11)63)51-53(71-54(65)43-35-31-28-32-36-43)61(68)38-44(40(10)47(58(61,15)16)49(52(64)59(45,51)17)75-78(21-4,22-5)23-6)70-55(66)50(76-79(24-7,25-8)26-9)48(42-33-29-27-30-34-42)62-56(67)73-57(12,13)14/h27-36,44-46,48-51,53,68H,18-26,37-39H2,1-17H3,(H,62,67)/t44-,45-,46+,48-,49+,50+,51-,53-,59+,60-,61+/m0/s1 |
Clé InChI |
XSQXFFURSFNBNG-DSZMJJOHSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
SMILES canonique |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




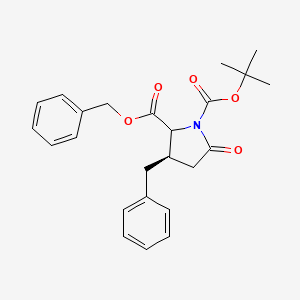
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)
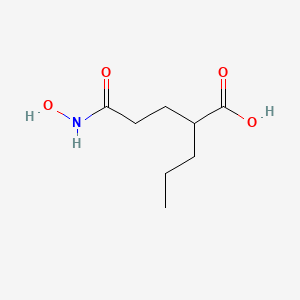
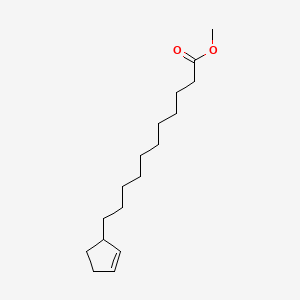
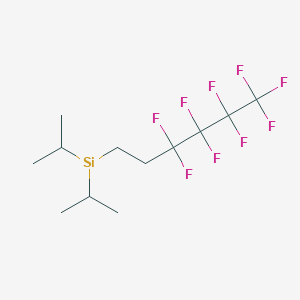
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

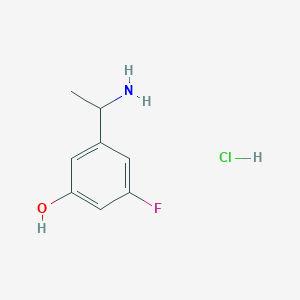
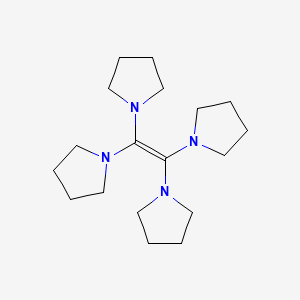
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
